Effect of the Structure of 1-Aza-1,3-dienes on 1,2- versus 3,4-Selectivity in Cycloaddition Reactions with Homophthalic Anhydride†
Journal of Chemical Research, Synopses Pub Date: DOI: 10.1039/A605993G
Abstract
The reaction of homophthalic anhydride 1 with
N-(cinnamylidene)tritylamine 2a proceeds as a
3,4-cycloaddition to give
4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acids 3, with
N-(cinnamylidene)benzylamine 2b as a 1,2-cycloaddition
with the predominant formation of a
1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, and with
either 2a or cinnamaldehyde in the presence of Et
3
N
with the formation of a
2-oxonaphtho[1,2-b]pyran-6-carboxylic acid.
Recommended Literature
- [1] Metal sulfide-based nanomaterials for electrochemical CO2 reduction
- [2] Liposome surface functionalization based on different anchoring lipids via Staudinger ligation†
- [3] Synergistic catalysis of graphitic carbon nitride supported bimetallic sulfide nanostructures for efficient oxygen generation†
- [4] Investigations into conformational transitions and solvation structure of a 7-piperidino-5,9-methanobenzo[8] annulene in water†
- [5] Charge shielding effects of PEG bound to NH2-terminated PAMAM dendrimers – an experimental approach†
- [6] Multiform La2O3: Yb3+/Er3+/Tm3+ submicro-/microcrystals derived by hydrothermal process: Morphology control and tunable upconversion luminescence properties†
- [7] Facile synthesis of superhydrophobic three-metal-component layered double hydroxide films on aluminum foils for highly improved corrosion inhibition†
- [8] Catalytic mixed conducting ceramic membrane reactors for methane conversion
- [9] Optimized contaminated land investigation at minimum overall cost to achieve fitness-for-purpose
- [10] Fractional Stokes–Einstein–Debye relation and orientational entropy effects in strongly hydrogen-bonded liquid amides